molecular formula C10H10N2O2 B2459914 Methyl 2-(3-amino-4-cyanophenyl)acetate CAS No. 2248363-09-7

Methyl 2-(3-amino-4-cyanophenyl)acetate

Cat. No.: B2459914
CAS No.: 2248363-09-7
M. Wt: 190.202
InChI Key: DUGSFLHTRFLHGW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a cyano (-CN) group at the 4-position, linked to a methyl ester moiety. Extrapolating from its ethyl analog, the methyl variant is estimated to have a molecular formula of C₁₀H₁₀N₂O₂, a molecular weight of ~190.2 g/mol (adjusted for the methyl group), and applications in pharmaceutical intermediates due to its reactive functional groups .

Properties

IUPAC Name

methyl 2-(3-amino-4-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSFLHTRFLHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-cyanophenyl)acetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-cyanophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-amino-4-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino and cyano groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Methyl 2-(3-amino-4-cyanophenyl)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Applications/Notes Reference
This compound* C₁₀H₁₀N₂O₂ ~190.2 (estimated) Amino, Cyano, Ester 3-amino, 4-cyano Pharmaceutical intermediates
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 189.21 Cyano, Ester 4-cyano Lab synthesis
Methyl 2-(3-amino-4-hydroxyphenyl)acetate C₉H₁₁NO₃ 193.19 Amino, Hydroxyl, Ester 3-amino, 4-hydroxyl Potential biological activity
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Ester, Ketone N/A Amphetamine synthesis standard
Methyl Aceto Acetate C₅H₈O₃ 116.12 Ester, Ketone N/A Pharmaceutical intermediate

*Note: Data for the methyl variant are extrapolated from its ethyl analog .

Key Observations:

Functional Group Influence: The amino and cyano groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs like Ethyl 2-(4-cyanophenyl)acetate (cyano-only) . Replacing the cyano with a hydroxyl group (as in Methyl 2-(3-amino-4-hydroxyphenyl)acetate) introduces stronger hydrogen-bonding interactions but reduces chemical stability under acidic conditions .

Electronic Effects: The cyano group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with Methyl 2-phenylacetoacetate, where the ketone group activates the ring for nucleophilic attacks .

Steric and Steric Effects :

  • Imidazole-containing analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) exhibit bulkier structures, reducing solubility but enhancing binding affinity in biological systems .

Physicochemical Properties and Reactivity

  • Solubility: The amino and cyano groups in the target compound likely confer higher aqueous solubility (~20–50 mg/mL) compared to purely aromatic esters like Methyl 2-phenylacetoacetate (<10 mg/mL) .
  • Reactivity: The amino group can undergo diazotization or acylation, while the cyano group is susceptible to hydrolysis to carboxylic acids under basic conditions. This contrasts with Methyl Aceto Acetate, where the ketone undergoes keto-enol tautomerism .

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